Cas no 91339-01-4 (1-(4-Propylphenyl)ethanamine)

1-(4-Propylphenyl)ethanamine is an organic compound featuring an amine functional group attached to a propyl-substituted phenyl ring. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring aromatic amine backbones. Its propyl chain enhances lipophilicity, potentially improving bioavailability in drug formulations. The compound is also useful in materials science for designing specialty polymers and ligands. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic pathways. Proper handling is advised due to its amine reactivity, requiring storage under inert conditions to maintain stability.
1-(4-Propylphenyl)ethanamine structure
1-(4-Propylphenyl)ethanamine structure
Product Name:1-(4-Propylphenyl)ethanamine
CAS No:91339-01-4
MF:C11H17N
MW:163.259382963181
MDL:MFCD02244560
CID:799621
PubChem ID:3796995
Update Time:2025-06-07

1-(4-Propylphenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Propylphenyl)ethanamine
    • Benzenemethanamine, a-methyl-4-propyl-
    • AKOS000127531
    • (AlphaS)-alpha-methyl-4-propylbenzenemethanamine
    • SCHEMBL4796978
    • DTXSID70396543
    • 1-(4-Propylphenyl)ethanamine, AldrichCPR
    • MFCD02244560
    • STK348975
    • J-501783
    • VS-05196
    • BBL016180
    • 1-(4-propylphenyl)ethan-1-amine
    • AKOS016345003
    • CS-0297258
    • 91339-01-4
    • EN300-33186
    • SB76326
    • ALBB-001484
    • (S)-1-(4-Propylphenyl)ethanamine
    • (S)-1-(4-propylphenyl)ethan-1-amine
    • benzene, 1-(1-aminoethyl)-4-propyl-
    • SY384214
    • MFCD06761937
    • 1-(4-Propyl-phenyl)-ethylamine
    • MFCD06761948
    • SY384211
    • (R)-1-(4-Propylphenyl)ethanamine
    • MDL: MFCD02244560
    • Inchi: 1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3
    • InChI Key: JJHHWCQQAOZVKQ-UHFFFAOYSA-N
    • SMILES: NC(C)C1C=CC(=CC=1)CCC

Computed Properties

  • Exact Mass: 163.136
  • Monoisotopic Mass: 163.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 248.6±9.0 °C at 760 mmHg
  • Flash Point: 109.2±6.3 °C
  • Refractive Index: 1.52
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-(4-Propylphenyl)ethanamine Security Information

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1-(4-Propylphenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:91339-01-4)1-(4-Propylphenyl)ethanamine
Order Number:A1191174
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):429.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:91339-01-4)1-(4-Propylphenyl)ethanamine
A1191174
Purity:99%
Quantity:5g
Price ($):429.0
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